Mono-fmoc ethylene diamine hydrochloride
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Description
Mono-fmoc ethylene diamine hydrochloride (MFMEDH) is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline powder that is soluble in water, ethanol, and methanol. MFMEDH is a derivative of ethylene diamine, a strong base that has been used in many organic synthesis reactions. It is also used as a reagent in enzymatic assays and as a buffer in biochemical and physiological processes.
Scientific Research Applications
Application in Biochemistry
Field
Biochemistry
Application Summary
Mono-fmoc ethylene diamine hydrochloride is primarily used in peptide synthesis . It serves as a building block for solid-phase peptide synthesis, where the Fmoc group protects the amine functionality during the coupling of amino acids.
Methods of Application
The compound is used to introduce the Fmoc-protected amine group onto a resin, which is then deprotected under basic conditions to allow for the sequential addition of Fmoc-amino acids. The typical deprotection is done using 20% piperidine in DMF.
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Application in Pharmaceuticals
Field
Pharmaceutical Sciences
Application Summary
In pharmaceuticals, mono-fmoc ethylene diamine hydrochloride is used in the design of heterobivalent peptidic ligands for tumor imaging . These ligands can simultaneously target multiple receptors overexpressed in malignancies.
Methods of Application
The compound is utilized to synthesize radiolabeled heterobivalent peptidic ligands (HBPLs) that can bind to different receptors on tumor cells. The synthesis involves multiple steps of protection and deprotection, purification, and radiolabeling.
Results and Outcomes
The application of mono-fmoc ethylene diamine hydrochloride in this field has led to the development of potential new imaging agents that could improve the detection and characterization of tumors .
Application in Material Science
Field
Material Science
Application Summary
Mono-fmoc ethylene diamine hydrochloride acts as a spacer group in the immobilization of peptides on various materials . This is crucial for creating functional surfaces with specific biological activity.
Methods of Application
The compound is grafted onto surfaces, and the Fmoc group is then removed to expose the free amine, which can be further modified or used to immobilize peptides.
Results and Outcomes
The use of mono-fmoc ethylene diamine hydrochloride in material science has enabled the creation of surfaces with tailored properties for applications such as biosensors and tissue engineering scaffolds .
Application in Chemical Synthesis
Field
Chemical Synthesis
Application Summary
In chemical synthesis, mono-fmoc ethylene diamine hydrochloride is used as a reagent for introducing protected amine functionalities into molecular structures .
Methods of Application
The compound is incorporated into synthetic pathways where the Fmoc group serves as a temporary protector for the amine group, allowing for selective reactions at other sites of the molecule.
Results and Outcomes
Its application has facilitated the synthesis of complex molecules with high selectivity and yield, contributing to the advancement of synthetic chemistry .
Application in Analytical Chemistry
Field
Analytical Chemistry
Application Summary
Mono-fmoc ethylene diamine hydrochloride is used in analytical chemistry for the preparation of standards and reagents in chromatographic analysis .
Methods of Application
The compound is used to prepare derivatives of analytes which are then separated and quantified using techniques like HPLC or TLC.
Results and Outcomes
The use of mono-fmoc ethylene diamine hydrochloride has improved the accuracy and reliability of analytical methods by providing well-defined standards for comparison .
Application in Medical Research
Field
Medical Research
Application Summary
In medical research, mono-fmoc ethylene diamine hydrochloride is used in the synthesis of peptidomimetics and other small molecules for drug discovery efforts .
Methods of Application
The compound is used in the iterative synthesis of peptidomimetics, where its protected amine group allows for the stepwise construction of complex molecules.
Results and Outcomes
Its application has led to the identification of potential therapeutic agents and has provided insights into the molecular basis of diseases .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYASDYOGIDRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937196 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-fmoc ethylene diamine hydrochloride | |
CAS RN |
166410-32-8, 391624-46-7 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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